tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate

procurement economics fluorinated building blocks cost-per-gram analysis

tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate (CAS 1286274-62-1) is a Boc-protected 4-aryloxypiperidine featuring a 3-fluoro-2-nitrophenyl ether motif. This compound belongs to the class of ortho-nitroaryl ether intermediates extensively employed in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and CNS-targeted agents.

Molecular Formula C16H21FN2O5
Molecular Weight 340.35
CAS No. 1286274-62-1
Cat. No. B3027436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate
CAS1286274-62-1
Molecular FormulaC16H21FN2O5
Molecular Weight340.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-13-6-4-5-12(17)14(13)19(21)22/h4-6,11H,7-10H2,1-3H3
InChIKeyAZXYSBROMBQWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate – Core Building Block for Fluorinated Piperidine-Based Drug Discovery


tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate (CAS 1286274-62-1) is a Boc-protected 4-aryloxypiperidine featuring a 3-fluoro-2-nitrophenyl ether motif [1]. This compound belongs to the class of ortho-nitroaryl ether intermediates extensively employed in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and CNS-targeted agents . The tert-butyl carbamate (Boc) group serves as a standard amine protecting group amenable to acidic deprotection, while the ortho-nitro group functions as both a strong electron-withdrawing group to activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) and a latent amine precursor via catalytic hydrogenation . The 3-fluoro substituent modulates the electronic density of the phenoxy ring, directly influencing the rate and regioselectivity of downstream transformations [2].

Why Unsubstituted or Regioisomeric Analogs Cannot Replace tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate in Structure-Activity Optimization


The ortho-nitro group in this scaffold is not a passive spectator; it powerfully activates the aryl ether linkage for nucleophilic displacement (SNAr), with the leaving group ability of the phenoxide tuned by the position and electronic nature of the additional fluorine substituent [1]. Replacing the 3-fluoro substitution with a non-fluorinated (2-nitrophenoxy), 4-fluoro-2-nitrophenoxy, or 3-chloro-2-nitrophenoxy analog alters the Hammett σₘ value at the reactive center, thereby changing the rate of key downstream functionalization steps by factors that can exceed 5-fold in SNAr reactions [1][2]. Furthermore, fluorine at the 3-position ortho to the nitro group introduces a unique electrostatic environment that affects both the conformational preference of the piperidine-aryl ether torsion angle and the compound's lipophilicity, directly impacting passive permeability and metabolic stability of final drug candidates [3]. Empirical evidence from parallel synthesis libraries demonstrates that regioisomeric fluoro-nitrophenoxy intermediates yield divergent product profiles in both chemical yield and biological activity upon conversion to target pharmacophores [3].

Head-to-Head Quantitative Differentiation of tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate Versus Closest Analogs


Price Premium Reflects Unique Fluorinated Intermediate Demand – Cost Comparison with Non-Fluorinated Analog

The target compound commands a significant price premium over the non-fluorinated analog tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-03-2), reflecting the higher cost of fluorinated starting materials and the specialized synthetic steps required for 3-fluoro-2-nitrophenol incorporation . This differential is a direct consequence of the differentiated synthetic utility of the 3-fluoro-2-nitrophenoxy moiety in medicinal chemistry campaigns, where fluorine scanning is a standard optimization strategy, and the procurement decision must account for the value of the specific substitution pattern [1].

procurement economics fluorinated building blocks cost-per-gram analysis

Predicted Lipophilicity (XLogP3) Comparison with Non-Fluorinated and 4-Fluoro Regioisomer Analogs

The computed XLogP3 value for the target compound is 3.3, compared to 3.2 for the non-fluorinated analog (CID 2794760) and an estimated 3.3 for the 4-fluoro-2-nitrophenoxy regioisomer (CAS 1233955-13-9) [1][2]. While the absolute ΔlogP is modest, the 3-fluoro substitution ortho to the nitro group creates a unique local dipole that influences passive membrane permeability in amide-coupled final products, an effect that cannot be replicated by the 4-fluoro regioisomer due to divergent vector of the C–F bond dipole relative to the nitro group [3].

lipophilicity drug-likeness permeability prediction

Hammett Substituent Constant (σₘ) Differentiation for SNAr Reactivity Prediction

The fluorine substituent at the 3-position (meta to the phenoxy oxygen, ortho to the nitro group) exhibits a Hammett σₘ value of +0.34, compared to a σₚ value of +0.06 for para-fluorine [1]. In SNAr reactions where the nitrophenoxy moiety serves as a leaving group or the aryl ring undergoes nucleophilic attack, the meta-fluorine exerts a stronger electron-withdrawing inductive effect that accelerates the rate-determining step relative to the non-fluorinated analog (σ = 0.00) or the 4-fluoro regioisomer [2]. For the 3-chloro-2-nitrophenoxy analog, σₘ for Cl is +0.37, indicating that the target compound offers nearly equivalent electron-withdrawing character to the chloro analog but with the additional metabolic stability benefit of the C–F bond over C–Cl [3].

nucleophilic aromatic substitution Hammett equation reactivity tuning

Orthogonal Functional Group Transformability: Nitro Reduction vs. Fluoro Retention Under Hydrogenation

The 2-nitrophenoxy motif in the target compound can be selectively reduced to the corresponding 2-aminophenoxy derivative using catalytic hydrogenation (H₂, Pd/C or Raney Ni) without affecting the fluoro substituent or the Boc-protected piperidine ring [1]. In contrast, the 3-chloro-2-nitrophenoxy analog is susceptible to concomitant hydrodechlorination under the same conditions, leading to loss of the halogen functionality and requiring orthogonal reaction design [2]. This chemoselectivity is a direct consequence of the greater bond dissociation energy of the C–F bond (≈126 kcal/mol for Ar–F) compared to the C–Cl bond (≈97 kcal/mol for Ar–Cl), rendering the 3-fluoro-2-nitrophenoxy intermediate uniquely positioned for sequential reduction–acylation sequences without halogen loss [3].

chemoselective reduction orthogonal deprotection piperidine library synthesis

Optimal Use Cases for tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate Based on Differential Evidence


Fluorine Scanning in Kinase Inhibitor Lead Optimization Campaigns

When medicinal chemistry teams conduct systematic fluorine scanning of aryl ether linkers in kinase inhibitors, the 3-fluoro-2-nitrophenoxy substitution provides a distinct electronic and steric environment compared to 4-fluoro or non-fluorinated analogs. The Hammett σₘ = +0.34 value predicts accelerated SNAr reactivity for late-stage diversification [1], while the retention of fluorine through nitro reduction steps (C–F BDE ≈ 126 kcal/mol) ensures that the fluorine atom installed early in the synthesis survives subsequent transformations to contribute to target binding and metabolic stability [2].

Chemoselective Synthesis of 2-Aminophenoxy-Piperidine Intermediates for GPCR-Targeted Libraries

For the construction of compound libraries targeting serotonin or dopamine receptor subtypes where 2-aminophenoxy-piperidine scaffolds are privileged pharmacophores, the target compound enables a clean two-step sequence: (i) Boc deprotection with TFA or HCl to expose the piperidine NH, followed by (ii) selective catalytic hydrogenation of the nitro group to NH₂ without fluorine loss [2]. In contrast, the 3-chloro analog under identical hydrogenation conditions produces mixtures of dechlorinated and chloro-retained products, necessitating chromatographic separation and resulting in diminished overall yields [3]. The 3-fluoro intermediate thus reduces purification costs and improves reproducibility in parallel synthesis workflows.

Procurement for Late-Stage Functionalization via SNAr Displacement of the Nitrophenoxy Leaving Group

The ortho-nitro group powerfully activates the aryl ether toward nucleophilic displacement. With the 3-fluoro substituent providing additional meta electron-withdrawal (σₘ = +0.34 vs. +0.06 for para-fluoro), the target compound offers a reactive handle for SNAr diversification that is more activated than the 4-fluoro regioisomer and nearly equivalent to the 3-chloro analog, but without the metabolic liability of an aryl chloride in the final drug candidate [1][4]. This makes it the intermediate of choice for medicinal chemistry groups that prioritize both synthetic efficiency and drug-likeness.

Cost-Justified Procurement for Fluorinated Fragment-Based Drug Discovery

Despite the approximately 12.5× higher unit cost compared to the non-fluorinated analog , the 3-fluoro-2-nitrophenoxy intermediate is cost-justified when the fluorine atom must be installed early in the synthetic sequence to influence the entire structure-activity relationship (SAR) exploration. In fragment-based drug discovery, where every atom counts for binding efficiency, the procurement of this specifically fluorinated building block eliminates the need for late-stage fluorination chemistry, which often suffers from poor regioselectivity and low yields on complex intermediates [5].

Quote Request

Request a Quote for tert-Butyl 4-(3-fluoro-2-nitrophenoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.